molecular formula C8H8ClNO B2382523 2-Chloro-5-methylbenzamide CAS No. 101080-00-6

2-Chloro-5-methylbenzamide

Cat. No. B2382523
CAS RN: 101080-00-6
M. Wt: 169.61
InChI Key: FBLCDIKYQVYXTB-UHFFFAOYSA-N
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Description

2-Chloro-5-methylbenzamide is a chemical compound with the linear formula: C6H5CONHC6H3(Cl)CH3 . It has a molecular weight of 245.70 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylbenzamide can be represented by the SMILES string: Cc1ccc (Cl)c (NC (=O)c2ccccc2)c1 . This indicates that the molecule consists of a benzamide group (C6H5CONH) attached to a chloromethyl group (C6H3(Cl)CH3) .


Physical And Chemical Properties Analysis

2-Chloro-5-methylbenzamide has a melting point of 121-123 °C . Its density is predicted to be 1.250±0.06 g/cm3 . The compound is also predicted to have a pKa value of 12.59±0.70 .

Scientific Research Applications

Chemical Reactions and Derivative Formation

  • 2-Chloro-5-methylbenzamide and related compounds have been studied for their reactivity in forming various chemical derivatives. For instance, N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides reacted with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole, demonstrating the compound's utility in synthesizing heterocyclic structures (Balya et al., 2008).

Thermal Stability Analysis

  • The thermal stability of derivatives of 2-Chloro-5-methylbenzamide has been a subject of study, providing insights into their potential applications in various fields. For example, the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide was analyzed using dynamic DSC curves and simulation calculations (Cong & Cheng, 2021).

Synthesis of Novel Compounds

  • Studies have explored the synthesis of novel compounds using 2-Chloro-5-methylbenzamide derivatives as intermediates. For example, 3-Methyl-2-nitrobenzoic acid, a related compound, was used as a starting material for synthesizing chlorantraniliprole, showcasing the role of these compounds in complex synthetic pathways (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Computational and Experimental Studies

  • Computational and experimental studies have been conducted on 2-Chloro-5-methylbenzamide derivatives to understand their molecular behavior. For instance, ortho-fluoro- and ortho-chloro-N-methylbenzamide were studied to analyze their conformational behavior and intramolecular hydrogen bonding, providing valuable insights for designing novel arylamide foldamers (Galan et al., 2009).

Biological Effects and Antimicrobial Studies

  • 2-Chloro-5-methylbenzamide derivatives have been the focus of biological studies, particularly in understanding their antimicrobial properties. A study aimed to prepare Mannich bases introducing 2-chloro 4-nitrobenzamide and 2-methylbenzamide pharmacophores into secondary amines to study their antimicrobial action (Joshi, Manikpuri, & Khare, 2009).

Molar Refraction and Polarizability Studies

  • The study of molar refraction and polarizability of derivatives of 2-Chloro-5-methylbenzamide in various solutions has been conducted, providing insights into their physical properties and interactions in different environments (Sawale et al., 2016).

Safety And Hazards

2-Chloro-5-methylbenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLCDIKYQVYXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylbenzamide

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